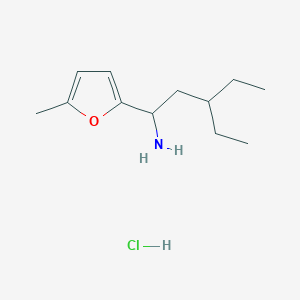
3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C12H22ClNO . It has a molecular weight of 231.76 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride consists of 12 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Scientific Research Applications
Novel Designer Cathinones Structure
The structures of novel designer cathinones, including their hydrochloride salts, have been characterized, showcasing the diversity in the chemical synthesis and potential applications of such compounds. These studies highlight the structural analysis and potential use of cathinone derivatives in forensic science and chemical research, contributing to our understanding of new psychoactive substances (Wood, Bernal, & Lalancette, 2017).
Chemical Synthesis and Derivatization
Research on the identification, derivatization, and spectroscopic study of selected cathinones provides insights into the chemical properties and analytical techniques applicable to similar compounds. This includes GC-MS, IR, NMR, and X-ray diffraction methods for characterizing chemical structures and modifications, which could be relevant for studying the applications of "3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride" in chemical synthesis and analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Organic Synthesis Applications
A study on the synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate demonstrates the potential for creating diverse chemical structures through reactions such as chloroethylation and alkylation. These methodologies could be applied to the synthesis and functionalization of "3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride," suggesting its utility in organic synthesis and material science (Pevzner, 2007).
Biomass-Derived Compound Reduction
Research into the catalytic reduction of biomass-derived furanic compounds with hydrogen indicates the relevance of furan derivatives in sustainable chemistry and biofuel production. This research shows how derivatives of furan, potentially including "3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride," can be used in the development of renewable energy sources and green chemistry applications (Nakagawa, Tamura, & Tomishige, 2013).
properties
IUPAC Name |
3-ethyl-1-(5-methylfuran-2-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWLUPFKXJYKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(O1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



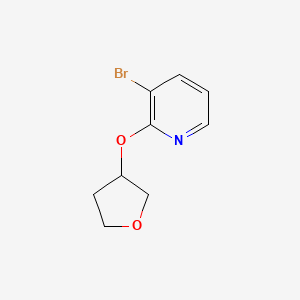
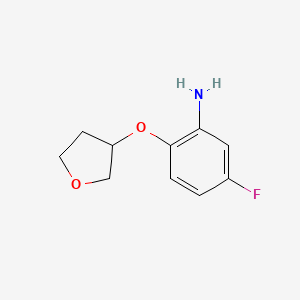


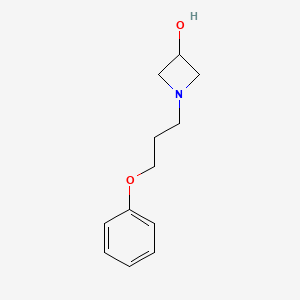

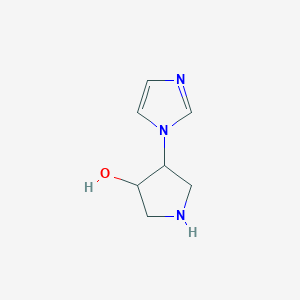
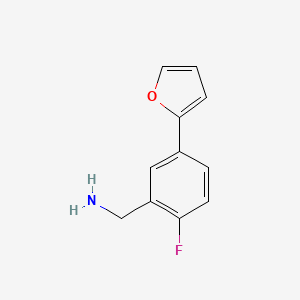
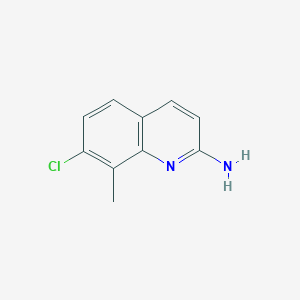
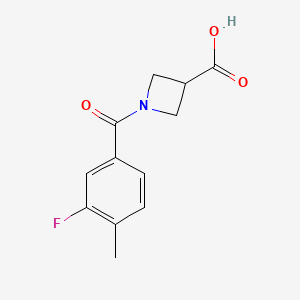

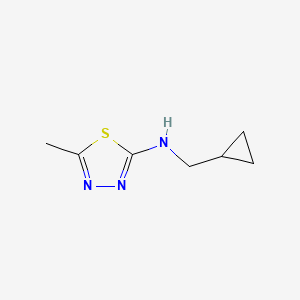
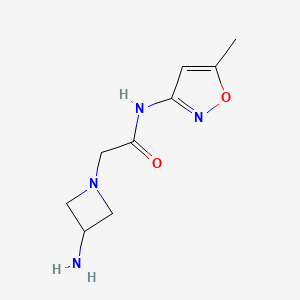
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)